molecular formula C17H18FNOS B3482084 N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3482084
M. Wt: 303.4 g/mol
InChI Key: XYSNKTCPKBYIHG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzothiophene group (a sulfur-containing aromatic ring), a fluorophenyl group (an aromatic ring with a fluorine atom), and an amide group (a carboxamide). It’s likely that this compound could be used in various chemical reactions due to these functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, 4-Fluorophenylacetonitrile is used as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The presence of the fluorophenyl and benzothiophene groups could potentially make it reactive with various nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, similar compounds like 4-Fluorophenylacetonitrile have a molecular weight of 135.14, a refractive index of 1.5002, a boiling point of 119-120°C at 18 mmHg, and a density of 1.126 g/mL at 25°C .

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic system of the brain. By blocking the activity of this receptor, this compound may modulate the release of dopamine in the brain, which is implicated in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high affinity for the dopamine D3 receptor, and can effectively block its activity. This may have various biochemical and physiological effects, including the modulation of dopamine release, which is implicated in the regulation of mood, behavior, and movement.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in studies. However, one of the limitations of this compound is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective modulation.

Future Directions

There are several potential future directions for research on N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is in the development of more potent derivatives of this compound that can effectively block the dopamine D3 receptor with lower doses. Another area of research is in the potential therapeutic applications of this compound in other neurological disorders, such as addiction and depression. Additionally, further studies may be needed to elucidate the exact mechanism of action of this compound and its potential effects on other neurotransmitter systems in the brain.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research has been in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to act as a dopamine D3 receptor antagonist, which may have implications in the treatment of these disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it to avoid exposure .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c18-13-7-5-12(6-8-13)9-10-19-17(20)15-11-21-16-4-2-1-3-14(15)16/h5-8,11H,1-4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSNKTCPKBYIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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